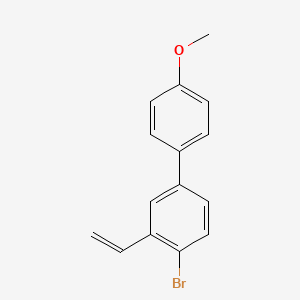
4-Bromo-4'-methoxy-3-vinyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-4’-methoxy-3-vinyl-1,1’-biphenyl is an organic compound with the molecular formula C15H13BrO. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom, a methoxy group, and a vinyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-methoxy-3-vinyl-1,1’-biphenyl typically involves the following steps:
Methoxylation: The addition of a methoxy group to the biphenyl ring.
These reactions are often carried out using specific catalysts and under controlled conditions to ensure the desired substitution pattern and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, methoxylation, and vinylation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-methoxy-3-vinyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation Reactions: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted biphenyl derivatives.
Scientific Research Applications
4-Bromo-4’-methoxy-3-vinyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-methoxy-3-vinyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and vinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy group can also affect the compound’s electronic properties and stability.
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: Lacks the methoxy and vinyl groups, making it less reactive in certain types of chemical reactions.
4-Methoxy-4’-bromobiphenyl: Similar structure but lacks the vinyl group, affecting its reactivity and applications.
4-Vinylbiphenyl:
Uniqueness
4-Bromo-4’-methoxy-3-vinyl-1,1’-biphenyl is unique due to the presence of all three substituents (bromine, methoxy, and vinyl groups) on the biphenyl structure. This combination of substituents imparts distinct reactivity and properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H13BrO |
|---|---|
Molecular Weight |
289.17 g/mol |
IUPAC Name |
1-bromo-2-ethenyl-4-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C15H13BrO/c1-3-11-10-13(6-9-15(11)16)12-4-7-14(17-2)8-5-12/h3-10H,1H2,2H3 |
InChI Key |
VUWQZFQPUXVZAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















